Bienvenue dans la boutique en ligne BenchChem!

S516

Tubulin polymerization Microtubule dynamics Antimitotic agents

S516 (Compound 22; CAS 1016543-77-3) is the active metabolite of CKD-516, a validated colchicine-site tubulin polymerization inhibitor (IC50 = 4.29 µM). It uniquely retains cytotoxic potency in P-glycoprotein-overexpressing HCT15 cells (IC50 = 24.9 nM vs. doxorubicin >1000 nM), making it the definitive choice for MDR profiling. With >65% tumor growth inhibition in LX-1 lung and CX-1 colon xenografts and a well-defined human PK profile (t1/2 4.6–6.1 h), this benzophenone derivative cannot be interchanged with generic tubulin inhibitors without compromising experimental reproducibility. Offered as ≥98% pure solid powder.

Molecular Formula C21H19N5O4S
Molecular Weight 437.5 g/mol
CAS No. 1016543-77-3
Cat. No. B2819147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS516
CAS1016543-77-3
Molecular FormulaC21H19N5O4S
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)C3=CSC(=N3)N)N4C=NC=N4
InChIInChI=1S/C21H19N5O4S/c1-28-17-7-13(8-18(29-2)20(17)30-3)19(27)14-5-4-12(15-9-31-21(22)25-15)6-16(14)26-11-23-10-24-26/h4-11H,1-3H3,(H2,22,25)
InChIKeyOJZSPKKXYGZDRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





S516 (CAS 1016543-77-3) Procurement Guide: Active Metabolite Tubulin Polymerization Inhibitor for Oncology Research


S516 (CAS 1016543-77-3), also designated as Compound 22, is a small-molecule benzophenone derivative that functions as a tubulin polymerization inhibitor [1]. It is the active metabolite of the valine prodrug CKD-516 (Valecobulin) and exerts its antineoplastic effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics [2]. The compound exhibits potent in vitro cytotoxicity across multiple cancer cell lines and demonstrates marked antitumor activity in murine xenograft models [1]. S516 is primarily employed as a pharmacological tool in oncology research to investigate microtubule-targeting mechanisms, multidrug resistance, and vascular disrupting agent (VDA) pathways.

Why S516 Cannot Be Substituted with Generic Tubulin Inhibitors: Differentiated Binding Kinetics and MDR Activity


Tubulin polymerization inhibitors constitute a structurally diverse class of anticancer agents, yet subtle variations in molecular architecture profoundly impact binding site selectivity, cytotoxicity profiles, and susceptibility to multidrug resistance (MDR) mechanisms [1]. S516 exhibits a specific combination of structural features—a 1,2,4-triazole at C2, a 2-amino-4-thiazole at C4, and a trimethoxybenzoyl moiety—that confers both colchicine-site binding and retained potency against P-glycoprotein (P-gp)-overexpressing MDR-positive cells [2]. Generic substitution with alternative tubulin inhibitors (e.g., colchicine, combretastatin A-4, or paclitaxel) would alter not only the binding site engagement but also the compound's vulnerability to efflux pumps and its pharmacokinetic profile [3]. The following quantitative evidence substantiates why S516 represents a distinct pharmacological entity that cannot be interchanged with close structural analogs or class-level alternatives without compromising experimental reproducibility or therapeutic hypothesis testing.

S516 Comparative Performance Data: Quantitative Differentiation from Structural Analogs and Standard Agents


Tubulin Polymerization Inhibition: S516 vs. Close Analog Compound 67

S516 (Compound 22) demonstrates superior inhibition of tubulin polymerization compared to the closely related structural analog Compound 67, which shares the benzophenone scaffold but lacks the optimized C2/C4 heterocyclic substitution pattern [1].

Tubulin polymerization Microtubule dynamics Antimitotic agents

Cytotoxicity Against Human Cancer Cell Lines: S516 vs. Analog 67 and Doxorubicin

S516 exhibits consistently enhanced cytotoxic potency across multiple human cancer cell lines relative to both the structural analog 67 and the standard chemotherapeutic doxorubicin [1].

Cytotoxicity Cancer cell lines Antiproliferative activity

Retained Activity Against P-gp Overexpressing MDR-Positive Cells: S516 vs. Doxorubicin

S516 maintains significant cytotoxic activity against the P-glycoprotein-overexpressing HCT15 cell line, whereas the standard chemotherapeutic doxorubicin is rendered ineffective due to efflux-mediated resistance [1].

Multidrug resistance P-glycoprotein MDR reversal

In Vivo Antitumor Efficacy in Human Xenograft Models: S516 vs. Class Benchmark

S516 demonstrates substantial in vivo antitumor activity in human xenograft models, achieving tumor growth inhibition rates exceeding 65% in both LX-1 lung cancer and CX-1 colon cancer models [1]. This efficacy surpasses that of multiple structural analogs evaluated in the same study.

In vivo efficacy Xenograft models Tumor growth inhibition

Binding Site Specificity and Pharmacokinetic Differentiation: S516 Colchicine-Site Targeting and Human Half-Life

S516 binds specifically to the colchicine site on β-tubulin [1], distinguishing it from taxane-site binders (e.g., paclitaxel) and vinca-site binders (e.g., vinblastine). In human pharmacokinetic studies, S516 (as the active metabolite of CKD-516) exhibits a half-life of 4.6–6.1 hours in patients without liver cirrhosis [2], providing a predictable clearance profile suitable for scheduled dosing in preclinical models.

Binding site Colchicine site Pharmacokinetics Half-life

Optimal Research Applications for S516 Based on Quantitative Differentiation Evidence


Mechanistic Studies of Microtubule Dynamics Requiring Colchicine-Site Specificity

S516 is the preferred tool compound for dissecting colchicine-site-mediated microtubule disruption, given its confirmed binding to the colchicine site on β-tubulin [1]. In contrast to taxane-site or vinca-site binders, S516 enables targeted investigation of colchicine-site pharmacology without cross-reactivity at alternative tubulin binding pockets. The compound's potent tubulin polymerization inhibition (IC50 = 4.29 μM) [2] supports robust in vitro microtubule assays.

Multidrug Resistance (MDR) Reversal and P-gp Substrate Profiling

Studies examining P-glycoprotein-mediated drug efflux and MDR mechanisms should utilize S516 due to its retained cytotoxic potency in P-gp-overexpressing HCT15 cells (IC50 = 24.9 nM) compared to doxorubicin (>1000 nM) [2]. S516 serves as a validated non-substrate or weak substrate control in MDR profiling experiments, enabling clear discrimination between MDR-sensitive and MDR-resistant compounds.

In Vivo Xenograft Efficacy Studies with Demonstrated Tumor Growth Inhibition

For preclinical oncology studies requiring an active tubulin inhibitor with established in vivo efficacy, S516 (or its prodrug CKD-516) provides a validated benchmark. The compound achieves tumor growth inhibition rates >65% in both LX-1 lung cancer and CX-1 colon cancer xenograft models [2], significantly outperforming many structural analogs from the same series. This reproducible efficacy supports its use as a positive control or reference agent in novel combination therapy testing.

Pharmacokinetic and ADME Investigations with Defined Human Clearance Parameters

S516 is uniquely positioned for translational ADME studies owing to its well-characterized human pharmacokinetic profile. As the active metabolite of CKD-516, S516 exhibits a human elimination half-life of 4.6–6.1 hours [3], and its metabolic stability has been assessed across species in liver microsome assays [4]. This defined PK profile enables accurate interspecies scaling and supports the design of dosing regimens in preclinical models that are relevant to clinical schedules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for S516

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.